molecular formula C6H12ClNO B131575 N-(tert-Butyl)-2-chloroacetamide CAS No. 15678-99-6

N-(tert-Butyl)-2-chloroacetamide

Cat. No.: B131575
CAS No.: 15678-99-6
M. Wt: 149.62 g/mol
InChI Key: NQVPSGXLCXZSTB-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-chloroacetamide is an organic compound characterized by a tert-butyl group (–C(CH₃)₃) attached to the nitrogen atom of a chloroacetamide backbone. For instance, N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide (CAS 55809-27-3) shares a tert-butyl moiety connected to a heterocyclic oxazole ring, with a chloroacetamide group at the 3-position . Similarly, 2-(tert-butylamino)-N-(3-chlorophenyl)acetamide (C₁₂H₁₇ClN₂O) features a tert-butylamino group linked to an acetamide chain and a chlorophenyl substituent . These analogs highlight the structural versatility of chloroacetamides, where modifications in substituents significantly influence reactivity and applications.

Properties

IUPAC Name

N-tert-butyl-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVPSGXLCXZSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278601
Record name N-(tert-Butyl)-2-chloroacetamide
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Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15678-99-6
Record name 15678-99-6
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Record name N-(tert-Butyl)-2-chloroacetamide
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Record name N-tert-butyl-2-chloroacetamide
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Preparation Methods

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The lone pair on tert-butylamine’s nitrogen attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.

  • Elimination : The intermediate collapses, ejecting a chloride ion and forming the amide bond.

The general reaction equation is:
tert-butylamine+chloroacetyl chlorideThis compound+HCl\text{tert-butylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl}

Typical Reaction Conditions

  • Solvents : Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl.

  • Temperature : 0–25°C to control exothermicity.

  • Molar Ratio : 1:1.1–1.5 (amine:chloroacetyl chloride) to ensure complete conversion.

Limitations

  • Environmental Impact : High organic solvent consumption.

  • Safety Concerns : Handling chloroacetyl chloride (lachrymator) requires stringent safety measures.

  • Byproduct Management : HCl gas necessitates scrubbing systems.

Water-Phase Synthesis Method

A groundbreaking approach described in CN102887832A utilizes water as the primary solvent, significantly reducing organic waste. Although the patent focuses on secondary amines, its principles are adaptable to sterically hindered primary amines like tert-butylamine.

Reaction Setup

  • Acid Binding Agent : Sodium carbonate or sodium hydroxide.

  • Solvent System : Water with a minor organic phase (e.g., toluene or methylene chloride) to enhance reagent miscibility.

  • Procedure :

    • Dissolve tert-butylamine and inorganic base in water.

    • Add chloroacetyl chloride gradually under vigorous stirring.

    • Extract the product into the organic phase post-reaction.

Advantages

  • Sustainability : Water replaces >90% of organic solvents.

  • Scalability : Continuous flow reactors enable high-throughput production.

  • Yield : Reported yields exceed 95% for analogous compounds.

Challenges

  • Reactivity of Primary Amines : Steric hindrance from the tert-butyl group may slow reaction kinetics compared to secondary amines.

  • pH Control : Precise base stoichiometry is critical to prevent hydrolysis of chloroacetyl chloride.

Comparative Analysis of Methods

ParameterTraditional Organic MethodWater-Phase Method
Solvent Anhydrous DCM/THFWater/organic biphasic
Base TriethylamineSodium carbonate
Reaction Time 2–4 hours1–2 hours
Yield 80–90%>95%
Environmental Impact High VOC emissionsMinimal waste
Scalability Batch reactorsContinuous flow

Industrial Production Considerations

Process Optimization

  • Temperature Control : Jacketed reactors maintain temperatures ≤25°C to prevent side reactions.

  • Automation : Automated dosing systems ensure precise reagent addition, critical for exothermic reactions.

Cost Analysis

  • Raw Materials : Chloroacetyl chloride accounts for 60–70% of material costs.

  • Waste Treatment : Water-phase methods reduce disposal costs by 40% compared to organic solvents .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-2-chloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of new amide derivatives with various functional groups.

    Oxidation: Formation of N-(tert-butyl)-2-chloroacetic acid.

    Reduction: Formation of N-(tert-butyl)-2-chloroethylamine.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key derivatives of chloroacetamides, emphasizing structural variations and their implications:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide C₁₅H₁₁Cl₂NO₂ Benzoyl, chlorophenyl, chloroacetamide Crystallography studies; hydrogen bonding motifs
N-(4-(tert-Butyl)phenyl)-2-chloroacetamide tert-Butylphenyl, chloroacetamide Fluorescent probe (Hg²⁺ detection)
N-(9-Acridinyl)-2-chloroacetamide Acridinyl heterocycle, chloroacetamide Cholinesterase inhibitors (Alzheimer’s research)
N-(3-Methylphenyl)-2-chloroacetamide Methylphenyl, chloroacetamide Temperature-dependent ¹³C NQR frequencies
N-(5-Tert-butylthiadiazol-2-yl)-2-chloroacetamide C₈H₁₂ClN₃OS tert-Butylthiadiazole, chloroacetamide Potential agrochemical applications
Key Observations:
  • Substituent Position and Electronic Effects :

    • The tert-butyl group in N-(4-(tert-butyl)phenyl)-2-chloroacetamide enhances steric bulk and electron-donating effects, improving selectivity for Hg²⁺ ion detection in fluorescence assays .
    • In N-(3-methylphenyl)-2-chloroacetamide , methyl substitution on the phenyl ring alters ¹³C NQR frequencies, reflecting changes in electron density around the chlorine atom .
  • Heterocyclic Modifications :

    • Compounds like N-(9-acridinyl)-2-chloroacetamide and N-(5-tert-butylthiadiazol-2-yl)-2-chloroacetamide demonstrate how heterocycles (acridine, thiadiazole) influence bioactivity. The acridinyl derivative shows potent cholinesterase inhibition (IC₅₀ values in nM range), critical for Alzheimer’s drug development .

Spectroscopic and Crystallographic Comparisons

  • ¹³C NQR Frequencies : Substituted N-phenyl-2-chloroacetamides exhibit distinct ¹³C NQR frequencies. For example, N-(3-methylphenyl)-2-chloroacetamide shows two inequivalent chlorine environments at 34.95 MHz and 35.69 MHz (77 K), while N-(2,6-dimethylphenyl)-2-chloroacetamide displays a single frequency (35.26 MHz), indicating symmetry effects .
  • Hydrogen Bonding and Crystal Packing : In N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide , intramolecular N–H···O hydrogen bonds stabilize the planar conformation of the chloroacetamide group. Intermolecular C–H···O and C–H···π interactions further organize the crystal lattice into centrosymmetric dimers .

Biological Activity

N-(tert-Butyl)-2-chloroacetamide is an organic compound with notable biological activity, particularly in the fields of microbiology and pharmacology. This article explores its biological interactions, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a 2-chloroacetamide moiety. Its chemical formula is C6H12ClNOC_6H_{12}ClNO and it has a molecular weight of 151.62 g/mol. The compound exhibits properties typical of chloroacetamides, including moderate solubility in organic solvents and potential reactivity due to the chlorine atom.

Target Interactions

This compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. One significant target is Sterol 14-alpha demethylase (CYP51) , which plays a crucial role in the biosynthesis of ergosterol in fungi. Inhibition of CYP51 disrupts fungal cell membrane integrity, leading to cell death. This mode of action is similar to that observed in other chloroacetamides, which have been shown to possess antifungal properties.

Pharmacokinetics

Studies indicate that compounds with similar structures exhibit good bioavailability and favorable pharmacokinetic profiles, suggesting that this compound may also be effectively absorbed and metabolized within biological systems.

Antimicrobial Effects

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study focusing on chloroacetamides indicated that their biological activity varied significantly based on structural modifications. The presence of halogenated substituents on the phenyl ring enhanced lipophilicity, allowing for better penetration through cell membranes, which is critical for antimicrobial efficacy .

Table 1: Antimicrobial Activity of Chloroacetamides

CompoundTarget PathogenActivity Level
This compoundStaphylococcus aureusModerate
This compoundEscherichia coliLow
This compoundCandida albicansModerate

Case Studies

  • Antifungal Activity : In vitro studies have shown that this compound can inhibit the growth of Candida spp. by targeting CYP51, leading to disrupted ergosterol synthesis and subsequent fungal cell lysis.
  • Antibacterial Potential : A comparative analysis of several chloroacetamides revealed that those with a tert-butyl group exhibited enhanced activity against Gram-positive bacteria such as S. aureus and methicillin-resistant strains (MRSA). The study utilized quantitative structure-activity relationship (QSAR) models to predict the efficacy based on structural features .

Research Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its ability to form stable amide bonds makes it suitable for enzyme inhibition studies and as a precursor in drug development processes.

Industrial Relevance

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and agrochemicals, highlighting its importance beyond laboratory settings .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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